molecular formula C23H19NOS B4766699 [4-(1,3-benzothiazol-2-yl)phenyl](mesityl)methanone

[4-(1,3-benzothiazol-2-yl)phenyl](mesityl)methanone

Cat. No. B4766699
M. Wt: 357.5 g/mol
InChI Key: ADTIQCDNCBHEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-benzothiazol-2-yl)phenyl](mesityl)methanone, also known as BMH-21, is a synthetic compound that has been of interest to researchers due to its potential applications in cancer therapy.

Mechanism of Action

[4-(1,3-benzothiazol-2-yl)phenyl](mesityl)methanone works by targeting a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are essential for cancer cell growth and survival. By inhibiting HSP90, this compound can cause the degradation of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been found to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of [4-(1,3-benzothiazol-2-yl)phenyl](mesityl)methanone as a research tool is its specificity for HSP90, which makes it a useful tool for studying the role of HSP90 in cancer cell biology. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on [4-(1,3-benzothiazol-2-yl)phenyl](mesityl)methanone. One area of interest is the development of more soluble analogues of this compound that could be used in a wider range of experimental settings. Another potential direction is the investigation of the effects of this compound on other proteins that are involved in cancer cell growth and survival. Finally, there is potential for this compound to be used in combination with other anticancer agents to improve their efficacy.

Scientific Research Applications

[4-(1,3-benzothiazol-2-yl)phenyl](mesityl)methanone has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated that this compound can inhibit tumor growth in mice.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NOS/c1-14-12-15(2)21(16(3)13-14)22(25)17-8-10-18(11-9-17)23-24-19-6-4-5-7-20(19)26-23/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIQCDNCBHEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.